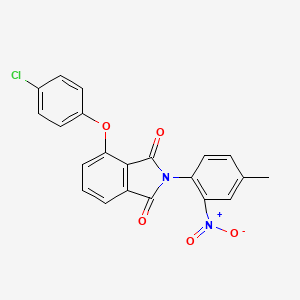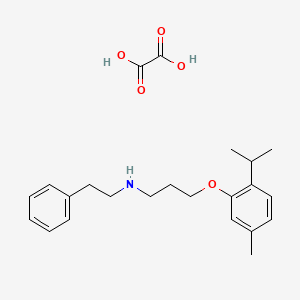![molecular formula C16H22ClNO5 B4044253 1-[2-(4-氯苯氧基)乙基]氮杂环己烷草酸](/img/structure/B4044253.png)
1-[2-(4-氯苯氧基)乙基]氮杂环己烷草酸
描述
1-[2-(4-Chlorophenoxy)ethyl]azepane;oxalic acid is a chemical compound that features a seven-membered azepane ring substituted with a 4-chlorophenoxyethyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
科学研究应用
1-[2-(4-Chlorophenoxy)ethyl]azepane;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like osteoporosis.
Industry: Used in the production of pharmaceuticals and other chemical products.
未来方向
The future directions of 1-[2-(4-chlorophenoxy)ethyl]azepane could potentially involve its use in the production of medicines like bazedoxifene acetate , which is used for treating postmenopausal women osteoporosis . Bazedoxifene acetate has an antagonistic effect on the uterus and mammary glands, reducing the risk of endometrial hyperplasia and breast cancer possibly caused by estrogen component stimulation . This suggests a wide application prospect for 1-[2-(4-chlorophenoxy)ethyl]azepane.
作用机制
Target of Action
Based on its structure, it is a derivative of azepane, which is a seven-membered heterocyclic compound . Azepane derivatives are known to interact with various biological targets, including receptors and enzymes . The specific target would depend on the functional groups attached to the azepane ring, in this case, a 4-chlorophenoxyethyl group .
Mode of Action
Based on the general behavior of azepane derivatives, it can be inferred that the compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . The presence of the 4-chlorophenoxyethyl group could influence the binding affinity and selectivity of the compound to its target .
Biochemical Pathways
Azepane derivatives are known to be involved in various biochemical pathways depending on their specific targets . The compound could potentially alter the function of its target, leading to downstream effects on the associated biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure . The presence of the azepane ring and the 4-chlorophenoxyethyl group could influence the compound’s solubility, permeability, stability, and its interactions with metabolic enzymes .
Result of Action
The effects would depend on the specific target and the biochemical pathways that the compound affects . The compound could potentially alter the function of its target, leading to changes in cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the compound’s action . Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]azepane typically involves multiple steps, including alkylation, substitution, reduction, and chlorination. One common method starts with cycloheximide as a raw material and proceeds through these steps to yield the final product with a high purity of 99% . The reaction conditions are generally mild, making the process suitable for industrial production.
Industrial Production Methods
For industrial production, the synthesis of 1-[2-(4-Chlorophenoxy)ethyl]azepane;oxalic acid involves similar steps but on a larger scale. The process is designed to maximize yield and purity while minimizing costs and environmental impact. The total yield of the four-step process can reach about 70%, making it an efficient method for large-scale production .
化学反应分析
Types of Reactions
1-[2-(4-Chlorophenoxy)ethyl]azepane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various halogenated derivatives.
相似化合物的比较
Similar Compounds
- 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
- 1-[2-(2-allyl-4-chlorophenoxy)ethyl]azepane oxalate
Uniqueness
1-[2-(4-Chlorophenoxy)ethyl]azepane;oxalic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .
属性
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.C2H2O4/c15-13-5-7-14(8-6-13)17-12-11-16-9-3-1-2-4-10-16;3-1(4)2(5)6/h5-8H,1-4,9-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQEMKROGDVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine oxalate](/img/structure/B4044178.png)
![[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4044189.png)
![4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044193.png)
![N-[3-(3-ethoxyphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4044205.png)
![ethyl 4-{[N-(2-thienylcarbonyl)valyl]amino}benzoate](/img/structure/B4044212.png)


![1-[4-(3-Methoxyphenoxy)butyl]azepane;oxalic acid](/img/structure/B4044239.png)
![1-[(4-chlorophenyl)methyl]-N-(1-methoxypropan-2-yl)triazole-4-carboxamide](/img/structure/B4044245.png)
![(4-benzylpiperazin-1-yl)-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone](/img/structure/B4044254.png)

![4-[2-(2-Chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044261.png)
![6-{3-[1-(dimethylamino)ethyl]phenyl}nicotinamide](/img/structure/B4044262.png)
